molecular formula C26H26BrN5O4S B2685616 5-bromo-2-ethoxy-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide CAS No. 946297-04-7

5-bromo-2-ethoxy-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide

Cat. No. B2685616
CAS RN: 946297-04-7
M. Wt: 584.49
InChI Key: IHHVCQUEIWPMAV-UHFFFAOYSA-N
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Description

5-bromo-2-ethoxy-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C26H26BrN5O4S and its molecular weight is 584.49. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-2-ethoxy-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-2-ethoxy-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

One significant application of benzenesulfonamide derivatives is in the field of photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potentially remarkable Type II photosensitizers for cancer treatment in PDT. Their research suggests the compound's derivatives could effectively generate singlet oxygen, crucial for the photodynamic therapeutic process aimed at cancer cells destruction (Pişkin, Canpolat, & Öztürk, 2020).

Antiviral Activity

Another study by Hocková et al. (2003) explored derivatives of pyrimidines for antiviral activities. Although the compound wasn't directly studied, their work on similar bromo-substituted pyrimidines provided insights into the potential for such compounds to inhibit retroviral replication in cell culture. This suggests a possible avenue for research into the antiviral applications of 5-bromo-2-ethoxy-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide derivatives (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Endothelin Receptor Antagonism

Research into endothelin receptor antagonists for the prevention of subarachnoid hemorrhage-induced cerebral vasospasm has also been conducted. Zuccarello et al. (1996) investigated the effectiveness of oral treatment with endothelin (ET) receptor antagonists, including a compound structurally similar to the one , highlighting its potential in preventing delayed cerebral vasospasm. This area of research is crucial for developing treatments for cerebrovascular diseases (Zuccarello, Soattin, Lewis, Breu, Hallak, & Rapoport, 1996).

properties

IUPAC Name

5-bromo-2-ethoxy-N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26BrN5O4S/c1-4-36-23-14-5-18(27)16-24(23)37(33,34)32-21-8-6-20(7-9-21)30-26-28-17(2)15-25(31-26)29-19-10-12-22(35-3)13-11-19/h5-16,32H,4H2,1-3H3,(H2,28,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHVCQUEIWPMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26BrN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-ethoxy-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide

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